1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
Description
Chemical Structure and Functional Groups:
1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic compound featuring:
- A polyethylene glycol (PEG)-like chain (2-(2-ethoxy)ethyl) acting as a spacer, which modulates solubility and distance between reactive termini.
- A 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester at the terminal end, a reactive group for amine-selective conjugation.
Synthesis and Applications:
The compound is synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC), as exemplified in analogous NHS-ester syntheses . Its primary application lies in bioconjugation, where it serves as a heterobifunctional crosslinker for coupling amines (via NHS esters) to other nucleophiles (e.g., thiols or hydroxyls). The tert-butyl group may confer hydrophobicity, making it suitable for organic-phase reactions or lipid-based systems.
Properties
IUPAC Name |
1-tert-butyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-13(2,3)15-12(19)14-6-8-20-9-7-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHWVTVLHSNDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCOCCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved by reacting a suitable amine with a cyclic anhydride under controlled conditions.
Introduction of the ethoxyethyl group: This step involves the reaction of the pyrrolidinone intermediate with an ethoxyethyl halide in the presence of a base.
Urea formation: The final step involves the reaction of the ethoxyethyl-substituted pyrrolidinone with tert-butyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Similar Compounds :
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- Reactive Groups : NHS ester (amine-reactive) and maleimide (thiol-reactive).
- Spacer : Rigid cyclohexane ring (11.4 Å spacer length).
- Solubility : Water-soluble due to sulfonate group.
- Comparison : Unlike the target compound, Sulfo-SMCC lacks a urea group and features a sulfonate for aqueous compatibility. The tert-butyl group in the target compound may reduce water solubility but improve stability in organic solvents .
DSP (Dithiobis(succinimidyl propionate))
- Reactive Groups : Two NHS esters (homobifunctional).
- Spacer : Short, cleavable disulfide bond (12.0 Å).
- Comparison : DSP is homobifunctional and lacks a urea or PEG-like chain. The target compound’s PEG spacer provides flexibility, while DSP’s disulfide linker allows reductive cleavage .
BS³ (Bis(sulfosuccinimidyl)suberate)
- Reactive Groups : NHS esters (amine-reactive).
- Spacer : Hydrophilic suberate (11.4 Å).
- Comparison : BS³ is water-soluble and homobifunctional, whereas the target compound’s urea and tert-butyl groups introduce hydrophobicity and heterobifunctionality.
Data Table :
Research Findings :
- Stability : The tert-butyl group in the target compound enhances stability against hydrolysis compared to NHS esters in hydrophilic linkers like BS³ .
- Reactivity : NHS esters in all compounds exhibit similar amine-binding kinetics (t½ ~1 hour at pH 7.4), but the PEG spacer in the target compound may reduce steric hindrance during conjugation.
- Applications: The target compound is preferred for organic-phase reactions (e.g., lipid nanoparticle functionalization), whereas Sulfo-SMCC dominates aqueous bioconjugation (e.g., antibody-drug conjugates).
Notes
- Synthesis : The target compound’s synthesis parallels NHS-ester activation methodologies, as seen in fullerene-malonate derivatives .
- Limitations : Hydrophobicity may limit use in aqueous systems without surfactants.
- Safety : NHS esters are moisture-sensitive; storage at -20°C under inert gas is recommended.
Q & A
Q. What are the key synthetic strategies for preparing 1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, and what coupling agents are typically employed?
Methodological Answer: The synthesis involves coupling a tert-butyl-containing amine with a 2,5-dioxopyrrolidin-1-yl (NHS ester) intermediate. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids for amide/urea bond formation. For example, NHS esters (2,5-dioxopyrrolidin-1-yl groups) facilitate efficient coupling under mild conditions in dichloromethane (DCM) or dimethylformamide (DMF) . Solvent choice and stoichiometric ratios of coupling agents (e.g., DCC:NHS = 2.5:1) are critical for high yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the tert-butyl group (δ ~1.2 ppm for 9H singlet) and urea NH protons (δ ~5-6 ppm). The ethoxyethyl linker and pyrrolidinone ring protons appear as distinct multiplet patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, X-ray analysis provides unambiguous confirmation of the urea linkage and spatial arrangement .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
Methodological Answer: The compound’s solubility depends on the tert-butyl group (hydrophobic) and ethoxyethyl-pyrrolidinone moiety (polar). Recommended solvents:
- Polar aprotic solvents: DMSO or DMF for stock solutions.
- Aqueous buffers: Use ≤10% DMSO in PBS (pH 7.4) for cell-based assays.
Precipitation issues can arise in high-salt conditions; sonication or co-solvents like cyclodextrins may improve dispersion .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for multi-step syntheses, and how can they be addressed?
Methodological Answer:
- Byproduct Formation: Side reactions during urea bond formation (e.g., isocyanate intermediates) require strict anhydrous conditions. Use molecular sieves or inert atmospheres (N₂/Ar) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC resolves impurities. Monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc:Hexane) .
- Scale-up: Batch reactors with controlled temperature (0–25°C) minimize exothermic side reactions. Continuous flow systems improve reproducibility for gram-scale synthesis .
Q. How does the 2,5-dioxopyrrolidin-1-yl moiety influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Reactivity: The NHS ester acts as a leaving group, enabling conjugation with nucleophiles (e.g., amines in proteins or peptides). This property is leveraged in probe design for target identification .
- Biological Interactions: The pyrrolidinone ring enhances solubility and may engage in hydrogen bonding with enzymes (e.g., proteases). Computational docking studies (AutoDock Vina) predict binding affinities to hydrophobic pockets in target proteins .
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA: Reverse-phase C18 columns (ACN/water gradients) detect impurities (>98% purity threshold).
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., urea bond). LC-MS monitors degradation products .
- DSC/TGA: Differential scanning calorimetry (DSC) determines melting points and thermal stability (>150°C typical for urea derivatives) .
Q. Are there known isosteric replacements for the tert-butyl group that maintain activity?
Methodological Answer:
- Hydrophobic Isosteres: Cyclohexyl, adamantyl, or trifluoromethyl groups can replace tert-butyl. Evaluate via structure-activity relationship (SAR) studies:
- Synthesis: Substitute tert-butyl chloride with cyclohexyl bromide in alkylation steps .
- Assays: Compare logP (octanol/water) and IC₅₀ values in enzyme inhibition assays. Adamantyl derivatives show improved membrane permeability in CNS-targeted studies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to identify key residues for hydrogen bonding or π-π stacking.
- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on datasets of urea derivatives to predict bioactivity .
- Docking Studies: Use PyMOL to visualize binding poses and optimize substituent geometry for reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
